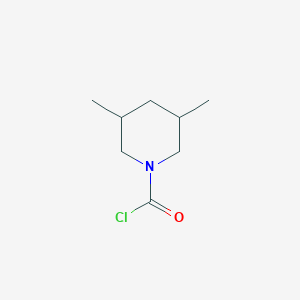

3,5-Dimethylpiperidine-1-carbonyl chloride

CAS No.:

Cat. No.: VC17836537

Molecular Formula: C8H14ClNO

Molecular Weight: 175.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H14ClNO |

|---|---|

| Molecular Weight | 175.65 g/mol |

| IUPAC Name | 3,5-dimethylpiperidine-1-carbonyl chloride |

| Standard InChI | InChI=1S/C8H14ClNO/c1-6-3-7(2)5-10(4-6)8(9)11/h6-7H,3-5H2,1-2H3 |

| Standard InChI Key | XKWWTGFKHIQSCM-UHFFFAOYSA-N |

| Canonical SMILES | CC1CC(CN(C1)C(=O)Cl)C |

Introduction

Chemical Structure and Stereochemical Features

The core structure of 3,5-dimethylpiperidine-1-carbonyl chloride consists of a six-membered piperidine ring with methyl substituents at the 3 and 5 positions. The carbonyl chloride group (-COCl) at the 1 position introduces significant reactivity, enabling participation in nucleophilic acyl substitution reactions.

Molecular Geometry and Stereoisomerism

The compound exists as a mixture of diastereomers due to the chiral centers at the 3 and 5 positions of the piperidine ring. The IUPAC name, 3,5-dimethylpiperidine-1-carbonyl chloride, reflects this stereochemical complexity . Computational models predict a chair conformation for the piperidine ring, with methyl groups adopting equatorial positions to minimize steric strain. The carbonyl chloride group occupies an axial position, influencing its accessibility in reactions .

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₄ClNO | |

| Molecular Weight (g/mol) | 175.65 | |

| XLogP3-AA | 2.5 | |

| Rotatable Bond Count | 0 |

Synthesis and Manufacturing

Reaction Pathways

The synthesis of 3,5-dimethylpiperidine-1-carbonyl chloride typically begins with 3,5-dimethylpiperidine (CAS 35794-11-7), a precursor commercially available in cis-trans isomeric mixtures . Chlorination of the piperidine’s amine group is achieved using reagents such as phosgene or thionyl chloride:

This exothermic reaction requires stringent temperature control (-10°C to 0°C) and anhydrous conditions to prevent hydrolysis of the carbonyl chloride.

Purification and Yield Optimization

Post-synthesis purification involves fractional distillation under reduced pressure (boiling point ~144°C, analogous to precursor data ) and chromatography to separate diastereomers. Industrial-scale production achieves yields of 70–85%, with byproducts including unreacted starting material and over-chlorinated derivatives.

Physicochemical Properties

Reactivity Profile

The carbonyl chloride group is highly electrophilic, participating in:

-

Amide formation with primary/secondary amines.

-

Esterification with alcohols or phenols.

-

Friedel-Crafts acylation with aromatic rings.

Hydrogen bonding acceptor count (1) and donor count (0) favor interactions with polar solvents, though steric hindrance from methyl groups may slow kinetics .

Applications in Pharmaceutical Synthesis

Drug Intermediate for Neurological Therapeutics

3,5-Dimethylpiperidine-1-carbonyl chloride is employed in synthesizing β-amyloid aggregation inhibitors, potential Alzheimer’s disease therapeutics. By coupling with phenolic derivatives, it forms bisamide compounds that disrupt β-sheet formation in amyloid plaques .

Organocatalysts for Green Chemistry

Gem-diamine catalysts derived from this compound enhance biodiesel production efficiency. The piperidine scaffold facilitates substrate binding, while the carbonyl chloride enables covalent attachment to silica supports for heterogeneous catalysis .

Mitigation Strategies

-

Use nitrile gloves and chemical goggles during handling.

-

Store in amber glass bottles under argon atmosphere at 2–8°C .

-

Neutralize spills with sodium bicarbonate before disposal.

Research Trends and Patent Landscape

Recent Innovations

A 2024 patent (WIPO) describes its use in MMP-13 inhibitors for osteoarthritis, leveraging the piperidine ring’s conformational flexibility to optimize enzyme binding . Another application involves Ru(II) complexes for photodynamic therapy, where the carbonyl chloride facilitates ligand coordination .

Environmental Impact

The compound’s hydrolysis product, 3,5-dimethylpiperidine-1-carboxylic acid, exhibits low ecotoxicity (LC₅₀ > 100 mg/L in Daphnia magna), though parent compound release requires controlled wastewater treatment.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume